(S)-4-(3-Bromophenyl)pyrrolidin-2-one (S)-4-(3-Bromophenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20138393
InChI: InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1
SMILES:
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol

(S)-4-(3-Bromophenyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC20138393

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(3-Bromophenyl)pyrrolidin-2-one -

Specification

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
IUPAC Name (4S)-4-(3-bromophenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1
Standard InChI Key OKCQAQCUYZLTCI-MRVPVSSYSA-N
Isomeric SMILES C1[C@H](CNC1=O)C2=CC(=CC=C2)Br
Canonical SMILES C1C(CNC1=O)C2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

(S)-4-(3-Bromophenyl)pyrrolidin-2-one (CAS 1384268-55-6) belongs to the pyrrolidin-2-one family, featuring a five-membered lactam ring substituted with a 3-bromophenyl group at the stereogenic C4 position. Key properties include:

PropertyValueSource
Molecular formulaC₁₀H₁₀BrNO
Molecular weight240.10 g/mol
IUPAC name(4S)-4-(3-bromophenyl)pyrrolidin-2-one
Stereochemistry(S)-configuration at C4
Canonical SMILESC1C@HC2=CC(=CC=C2)Br
XLogP32.1
Hydrogen bond donors1
Hydrogen bond acceptors2

The compound’s stereochemistry is critical for its interaction with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Synthesis Strategies

Ring-Closing Metathesis

A common route involves ring-closing metathesis of β-amino acrylates. For example, azido triflate intermediates can react with bromophenyl acetates under photoredox catalysis to form the pyrrolidinone core .

Multi-Step Functionalization

Commercial suppliers (e.g., VulcanChem, ParChem) synthesize the compound via:

  • Bromination: Introducing bromine at the meta position of phenyl precursors.

  • Cyclization: Forming the lactam ring using reagents like Hünig’s base in acetonitrile .

  • Chiral Resolution: Enantiomeric separation via chiral chromatography or asymmetric catalysis .

Yields typically exceed 85%, with purity ≥99% confirmed by HPLC .

Biological Activities and Mechanisms

Enzyme Inhibition

Pyrrolidin-2-one derivatives exhibit inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), with IC₅₀ values ranging 12–54 μM . The bromophenyl moiety enhances target binding through hydrophobic interactions .

Antimicrobial Properties

Spiro-pyrrolidine derivatives show antibacterial activity against Bacillus subtilis and Micrococcus luteus, with zone inhibition diameters of 13–15 mm at 50 μg/mL .

Crystallographic and Stereochemical Insights

X-ray crystallography reveals:

  • Pyrrolidine Ring Conformation: Adopts an envelope conformation, with the bromophenyl group in a pseudo-axial orientation .

  • Intermolecular Interactions: N–H⋯O and C–H⋯Br hydrogen bonds stabilize the crystal lattice, while C–H⋯π interactions enhance packing density .

  • Stereoelectronic Effects: The (S)-configuration induces a 3D pharmacophore space, improving binding to chiral targets like CK1 kinases .

Applications in Drug Development

Lead Optimization

The bromine atom enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups, facilitating SAR studies . For example, replacing bromine with trifluoromethyl enhances metabolic stability .

Prodrug Design

The lactam ring can be functionalized to improve bioavailability. Derivatives with N-carbamoyl substitutions show balanced PPARα/γ agonism, relevant for diabetes therapeutics .

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